5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

antioxidant DPPH assay free radical scavenging

5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine (CAS 1340124-15-3) is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted with a bromine atom at the 5-position and a diethylamino group at the 2-position (C6H10BrN3S, MW = 236.14 g/mol). This compound belongs to the broader class of 1,3,4-thiadiazole derivatives, a scaffold extensively investigated for its diverse biological activities including anticancer, antimicrobial, and anticonvulsant properties.

Molecular Formula C6H10BrN3S
Molecular Weight 236.14 g/mol
CAS No. 1340124-15-3
Cat. No. B1400042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine
CAS1340124-15-3
Molecular FormulaC6H10BrN3S
Molecular Weight236.14 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NN=C(S1)Br
InChIInChI=1S/C6H10BrN3S/c1-3-10(4-2)6-9-8-5(7)11-6/h3-4H2,1-2H3
InChIKeyFGYQDBJISVECEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine (CAS 1340124-15-3): Sourcing and Preliminary Characterization Data for Procurement


5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine (CAS 1340124-15-3) is a heterocyclic small molecule featuring a 1,3,4-thiadiazole core substituted with a bromine atom at the 5-position and a diethylamino group at the 2-position (C6H10BrN3S, MW = 236.14 g/mol) [1]. This compound belongs to the broader class of 1,3,4-thiadiazole derivatives, a scaffold extensively investigated for its diverse biological activities including anticancer, antimicrobial, and anticonvulsant properties [2]. The presence of the bromine substituent enables further functionalization via cross-coupling reactions, while the diethylamino group confers enhanced lipophilicity and organic solvent solubility, positioning this compound as a versatile synthetic intermediate in medicinal chemistry and agrochemical development [1].

Critical Limitations of Analog Substitution: Why Direct Comparative Data for 5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine Is Absent


The scientific and industrial community must recognize a fundamental limitation when evaluating this compound: **no peer-reviewed primary literature or patent documents contain quantitative bioactivity data for 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine (CAS 1340124-15-3) itself**. All existing bioactivity claims originate exclusively from vendor websites (many excluded from this analysis per source restrictions) that extrapolate from class-level observations of structurally related analogs such as 5-bromo-1,3,4-thiadiazol-2-amine (CAS 37566-39-5) and 2,5-disubstituted-1,3,4-thiadiazole derivatives [1]. Consequently, substituting this compound with a generic 1,3,4-thiadiazole analog is scientifically unjustifiable without empirical verification, as the specific N,N-diethyl substitution at the 2-amino position fundamentally alters electronic distribution, steric profile, and lipophilicity—parameters known to critically modulate target binding affinity and pharmacokinetic behavior within this scaffold class [2]. Procurement decisions must therefore be driven by the compound's distinct structural identity as a synthetic building block rather than by unverified biological performance claims.

Quantitative Evidence Assessment: Documented Activity Data for 5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine


Antioxidant Capacity: DPPH Radical Scavenging Activity of 5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Vendor documentation reports that 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine exhibits antioxidant activity as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, yielding an IC50 value of approximately 113.964 µg/mL . No direct comparative data against structurally defined analogs or reference antioxidants (e.g., ascorbic acid, Trolox) is available in the same experimental system. The reported activity is modest relative to standard antioxidant benchmarks (ascorbic acid typically exhibits DPPH IC50 values in the range of 5-20 µg/mL), suggesting limited standalone antioxidant utility. This single-point measurement, uncorroborated by peer-reviewed replication, provides only preliminary guidance for applications requiring radical scavenging functionality.

antioxidant DPPH assay free radical scavenging

Corrosion Inhibition Efficacy: Electrochemical Performance of 5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine on Mild Steel

Vendor documentation indicates that 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine has been evaluated for anticorrosive properties on mild steel in acidic environments using gravimetric analysis and electrochemical techniques including Tafel polarization and electrochemical impedance spectroscopy (EIS) . However, no quantitative inhibition efficiency values, corrosion rates, or comparative data against established corrosion inhibitors (e.g., benzotriazole, 2-mercaptobenzothiazole) are reported in the available documentation. The absence of published peer-reviewed studies or patents describing this application precludes meaningful differentiation from alternative corrosion inhibitors. The diethylamino and bromine substituents confer adsorption potential onto metal surfaces, consistent with the known behavior of nitrogen- and sulfur-containing heterocycles as mixed-type inhibitors, but without empirical quantification, this property remains speculative.

corrosion inhibition mild steel electrochemical impedance spectroscopy Tafel polarization

Antimicrobial Activity: Class-Level Inference for 5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine

Vendor claims attribute broad-spectrum antimicrobial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Candida albicans, and Aspergillus niger to 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine . These claims are not supported by primary research publications; they appear to be extrapolated from studies on the structurally related analog 5-bromo-1,3,4-thiadiazol-2-amine (CAS 37566-39-5), which has demonstrated antimicrobial activity and is reported to act as a DNA gyrase inhibitor with oral bioavailability potential . The N,N-diethyl substitution in the target compound replaces the primary amine (-NH2) of the analog with a tertiary amine, which alters hydrogen-bonding capacity, electronic distribution, and steric bulk—all factors known to modulate antimicrobial potency. Without direct comparative MIC data against the primary amine analog or established antimicrobial agents, any assertion of antimicrobial superiority is scientifically unsubstantiated.

antimicrobial antibacterial antifungal 1,3,4-thiadiazole

Synthetic Utility: Electrophilic Reactivity of the 5-Bromo Substituent in Cross-Coupling Chemistry

The bromine atom at the 5-position of the 1,3,4-thiadiazole ring confers well-established electrophilic reactivity that enables participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with aryl/heteroaryl boronic acids) and Buchwald-Hartwig (with amines) couplings [1]. This functional handle facilitates late-stage diversification of the thiadiazole core, a key advantage over non-halogenated analogs such as 1,3,4-thiadiazol-2-amine or 5-alkyl-substituted derivatives. The N,N-diethylamino group at the 2-position remains inert under standard cross-coupling conditions, providing a distinct advantage over analogs bearing free primary amines that require protection-deprotection sequences. The combination of a reactive C-Br bond at the 5-position and a tertiary amine at the 2-position makes this compound a strategically useful building block for generating structurally diverse libraries in medicinal chemistry campaigns, particularly where modulation of lipophilicity and amine basicity is desired [1].

synthetic intermediate cross-coupling Suzuki coupling Buchwald-Hartwig coupling

Physicochemical Differentiation: Calculated Lipophilicity and Topological Polar Surface Area

Computational analysis of molecular descriptors reveals distinct physicochemical properties that differentiate 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine from closely related analogs. The target compound (C6H10BrN3S, MW = 236.14 g/mol) exhibits a calculated topological polar surface area (TPSA) of approximately 24.3 Ų, significantly lower than that of the primary amine analog 5-bromo-1,3,4-thiadiazol-2-amine (C2H2BrN3S, MW = 180.03 g/mol; TPSA ≈ 51.8 Ų) due to replacement of the hydrogen-bond-donating -NH2 group with the -N(CH2CH3)2 moiety . The N,N-diethyl substitution also increases calculated logP (ClogP) by approximately 2-3 log units relative to the unsubstituted analog, enhancing membrane permeability potential but reducing aqueous solubility. These physicochemical differences are mechanistically consequential: within the 1,3,4-thiadiazole scaffold, modifications to the 2-amino substituent have been shown to modulate target binding, as demonstrated by Plech et al. (2015) in their comparative analysis of 2,5-disubstituted-1,3,4-thiadiazoles where aryl/alkylamino substitutions at the 2-position critically influenced topoisomerase II inhibitory activity and cytotoxic potency in MCF-7 and MDA-MB-231 breast cancer cells (IC50 ranges: 70-170 μM) [1].

lipophilicity drug-likeness TPSA physicochemical properties

Validated Application Scenarios for 5-Bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine in Research and Industrial Procurement


Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling Diversification

The 5-bromo substituent enables participation in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for the synthesis of 5-aryl/heteroaryl or 5-aminated thiadiazole derivatives. This application is structurally validated by the compound's confirmed C-Br bond (SMILES: CCN(CC)C1=NN=C(Br)S1) . The N,N-diethylamino group remains stable under standard coupling conditions, offering distinct advantages over primary amine-containing analogs that require protection-deprotection steps. Researchers pursuing structure-activity relationship (SAR) studies within the 1,3,4-thiadiazole scaffold should prioritize this compound when diversification at the 5-position is the primary objective.

Reference Standard in Physicochemical Profiling and Membrane Permeability Studies

Based on the calculated physicochemical differentiation from primary amine analogs (ΔTPSA ≈ -27.5 Ų; ΔClogP ≈ +2.0 log units) , this compound may serve as a reference standard for investigating structure-permeability relationships within the 1,3,4-thiadiazole series. The combination of a bromine atom (providing UV absorbance for HPLC detection) and enhanced lipophilicity makes it analytically tractable for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies. This application is supported by the precedent established by Plech et al. (2015), who demonstrated that 2-position substituents on 1,3,4-thiadiazoles critically modulate biological activity profiles [1].

Scaffold for Exploratory Synthesis in Medicinal Chemistry Programs

The 1,3,4-thiadiazole core is extensively validated as a privileged scaffold in medicinal chemistry with documented applications in anticancer (topoisomerase II inhibition, IC50 values ranging from 70-170 μM in MCF-7 cells), antimicrobial (DNA gyrase inhibition), and anticonvulsant therapeutic areas [1][2]. While the specific N,N-diethyl-substituted compound lacks direct bioactivity validation, the core scaffold's established pharmacophore status justifies its inclusion in exploratory synthesis programs where novel substitution patterns are systematically evaluated. Researchers should treat this compound as a structural probe rather than an optimized lead and should design comparative experiments against the primary amine analog (5-bromo-1,3,4-thiadiazol-2-amine) to empirically determine the functional consequences of the N,N-diethyl modification [2].

Preliminary Evaluation of Corrosion Inhibition Potential

Vendor documentation indicates that 5-bromo-N,N-diethyl-1,3,4-thiadiazol-2-amine has undergone preliminary evaluation for anticorrosive properties on mild steel using gravimetric and electrochemical techniques (Tafel polarization, EIS) . The thiadiazole core, containing both nitrogen and sulfur heteroatoms, can adsorb onto metal surfaces via coordinate bonding, a mechanism shared with established corrosion inhibitors such as benzotriazole and 2-mercaptobenzothiazole. This application scenario is appropriate only for early-stage materials science investigations where empirical validation of inhibition efficiency is the explicit research objective. No quantitative performance data are available to justify procurement over commercially validated corrosion inhibitors without additional in-house testing.

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